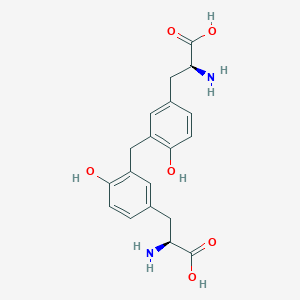

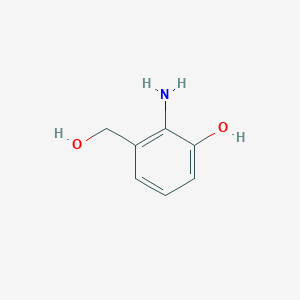

2-Amino-3-(hydroxyméthyl)phénol

Vue d'ensemble

Description

Remitch, connu chimiquement sous le nom de chlorhydrate de nalfurafine, est un médicament antipruritique (anti-démangeaisons) principalement utilisé pour traiter le prurit urémique chez les personnes atteintes d'insuffisance rénale chronique sous hémodialyse . Il s'agit d'un agoniste hautement sélectif des récepteurs opioïdes kappa, ce qui signifie qu'il cible et active spécifiquement les récepteurs opioïdes kappa dans l'organisme .

Applications De Recherche Scientifique

Nalfurafine hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study selective kappa opioid receptor agonists.

Biology: Helps in understanding the role of kappa opioid receptors in various physiological processes.

Medicine: Primarily used to treat uremic pruritus in hemodialysis patients.

Industry: Utilized in the pharmaceutical industry for the development of antipruritic medications.

Mécanisme D'action

Target of Action

It’s known that hydroxymethylphenols are useful intermediates in the synthesis of some heterocyclic compounds, calixarenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions . These compounds are also used for the preparation of pharmacologically active compounds .

Mode of Action

One study describes a chemoselective method for direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in n,n-dimethylformamide at room temperature . The reaction occurs without affecting the phenolic hydroxy group .

Biochemical Pathways

Phenolic compounds are known to play a significant role in various biological activities, including antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials .

Pharmacokinetics

The stereoselectivity in pharmacodynamics and pharmacokinetics of related compounds, such as β2-agonists, has been discussed .

Result of Action

Indole derivatives, which can be synthesized from hydroxymethylphenols, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the reaction of hydroxymethylphenols for bromination occurs at room temperature , suggesting that temperature could be a factor influencing the compound’s action.

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(hydroxymethyl)phenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that phenolic compounds can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-Amino-3-(hydroxymethyl)phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

2-Amino-3-(hydroxymethyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Phenolic compounds are typically metabolized through phase I and phase II reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of phenolic compounds, followed by conjugation with glucuronic acid or sulfate by transferase enzymes. These metabolic pathways influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of 2-Amino-3-(hydroxymethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Amino-3-(hydroxymethyl)phenol within tissues can vary depending on the presence of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 2-Amino-3-(hydroxymethyl)phenol is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery . The localization of 2-Amino-3-(hydroxymethyl)phenol can affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de nalfurafine est synthétisé par une série de réactions chimiques à partir de la naltrexone, un antagoniste des opioïdes . La synthèse implique des modifications structurelles de la naltrexone afin d'améliorer sa sélectivité et sa puissance pour les récepteurs opioïdes kappa .

Méthodes de production industrielle : La production industrielle du chlorhydrate de nalfurafine implique la mise en œuvre d'une technologie avancée de pelliculage pour créer des comprimés orodispersibles . Cette technologie assure une protection supérieure à la lumière, une faible friabilité, une extensibilité avancée et une dissolution rapide, ce qui rend le médicament facile à administrer avec ou sans eau .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de nalfurafine subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les réactions se produisent généralement dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite transformés pour donner le produit final, le chlorhydrate de nalfurafine.

4. Applications de la recherche scientifique

Le chlorhydrate de nalfurafine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les agonistes sélectifs des récepteurs opioïdes kappa.

Biologie : Aide à comprendre le rôle des récepteurs opioïdes kappa dans divers processus physiologiques.

Médecine : Principalement utilisé pour traiter le prurit urémique chez les patients sous hémodialyse.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de médicaments antipruritiques.

5. Mécanisme d'action

Le chlorhydrate de nalfurafine exerce ses effets en activant sélectivement les récepteurs opioïdes kappa (KOR) dans le système nerveux central . Cette activation conduit à la modulation de la libération de neurotransmetteurs, ce qui contribue à soulager les démangeaisons. Contrairement aux autres agonistes des KOR, la nalfurafine ne produit pas d'effets hallucinogènes, ce qui en fait une option plus sûre pour les patients .

Composés similaires :

Naltrexone : Un antagoniste des opioïdes à partir duquel la nalfurafine est dérivée.

Butorphanol : Un autre agoniste des récepteurs opioïdes kappa utilisé pour soulager la douleur.

Pentazocine : Un opioïde agoniste-antagoniste mixte utilisé pour la gestion de la douleur.

Unicité du chlorhydrate de nalfurafine : Le chlorhydrate de nalfurafine est unique en raison de sa forte sélectivité et de sa puissance pour les récepteurs opioïdes kappa, ce qui lui permet de soulager efficacement le prurit sans provoquer d'effets secondaires importants comme les hallucinations . Cela en fait un médicament précieux pour les patients atteints d'insuffisance rénale chronique sous hémodialyse.

Comparaison Avec Des Composés Similaires

Naltrexone: An opioid antagonist from which nalfurafine is derived.

Butorphanol: Another kappa opioid receptor agonist used for pain relief.

Pentazocine: A mixed agonist-antagonist opioid used for pain management.

Uniqueness of Nalfurafine Hydrochloride: Nalfurafine hydrochloride is unique due to its high selectivity and potency for kappa opioid receptors, which allows it to effectively alleviate pruritus without causing significant side effects like hallucinations . This makes it a valuable medication for patients with chronic kidney disease undergoing hemodialysis.

Propriétés

IUPAC Name |

2-amino-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBMEJBHIZHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618363 | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-82-3 | |

| Record name | 2-Amino-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18274-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.